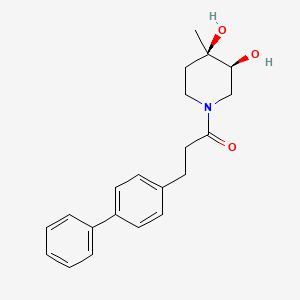![molecular formula C17H25ClN4O2 B5525182 N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C17H25ClN4O2 and its molecular weight is 352.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.1666037 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds with pyrazolopyrimidine frameworks, similar in complexity to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. A novel series of these derivatives demonstrated significant cytotoxicity against cancer cell lines, showcasing their potential as anticancer agents. Additionally, their structure-activity relationships were discussed, highlighting the importance of molecular modifications in enhancing biological activities (Rahmouni et al., 2016).
Antimicrobial Activities
Research into thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety revealed compounds with promising antimicrobial properties. These findings suggest that structural elements similar to the specified compound may contribute to developing new antimicrobial agents, underlining the utility of such compounds in addressing microbial resistance (Gouda et al., 2010).
Antioxidant Properties
The exploration of pyrazolopyridines for their antioxidant activities indicates that compounds bearing structural resemblance to the target molecule could serve as potent antioxidants. This suggests a potential application in combating oxidative stress-related diseases and conditions (El‐Borai et al., 2013).
Heterocyclic Synthesis and Applications
The utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives has been demonstrated, highlighting the importance of such compounds in the development of heterocyclic chemistry. These compounds could have various applications, including as intermediates in organic synthesis or as active pharmaceutical ingredients (Fadda et al., 2012).
Catalytic Applications
The synthesis and use of (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes for asymmetric transfer hydrogenation of ketones suggest potential catalytic applications for similar compounds. These findings indicate that compounds structurally related to the target molecule could be explored for their utility in catalysis, offering a route to more sustainable and efficient chemical transformations (Magubane et al., 2017).
Propiedades
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O2/c1-11-16(18)12(2)22(20-11)8-7-19-17(24)13-9-15(23)21(10-13)14-5-3-4-6-14/h13-14H,3-10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKYNROPJIJINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2CC(=O)N(C2)C3CCCC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5525105.png)
![N-(2-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE](/img/structure/B5525106.png)

![2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B5525128.png)

![N'-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-BROMOBENZOHYDRAZIDE](/img/structure/B5525145.png)

![N-benzyl-N-{2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B5525152.png)
![3,5,6-trimethyl-2-(methylsulfanyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B5525153.png)

![5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B5525175.png)

